molecular formula C6H5N5 B2973757 Pyrimido[4,5-d][1,3]diazin-2-amine CAS No. 1314927-80-4

Pyrimido[4,5-d][1,3]diazin-2-amine

Cat. No. B2973757
CAS RN: 1314927-80-4
M. Wt: 147.141
InChI Key: XMNVBOSLZWOYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[4,5-d][1,3]diazin-2-amine is a type of bicyclic [6 + 6] system . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . It exhibits varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive .


Synthesis Analysis

Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .


Molecular Structure Analysis

The molecular formula of Pyrimido[4,5-d][1,3]diazin-2-amine is C6H5N5 . It is a bicyclic compound with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Physical And Chemical Properties Analysis

Pyrimido[4,5-d][1,3]diazin-2-amine has a molecular weight of 147.14 . It is a powder at room temperature .

Scientific Research Applications

Cancer Cell Proliferation Inhibition

Compounds derived from Pyrimido[4,5-d][1,3]diazin-2-amine have been evaluated for their potential to inhibit cell proliferation in various human cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). This suggests their use in developing novel anticancer therapies .

Diuretic Agents

The reaction products of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines, which are related to Pyrimido[4,5-d][1,3]diazin-2-amine, have been applied as diuretic agents. These agents help increase the excretion of water from the body and are useful in treating conditions like hypertension and edema .

Medicinal Chemistry

Pyrimido[4,5-d][1,3]diazin-2-amine derivatives are relevant in medicinal chemistry due to their structural similarity to drugs like hydralazine and dihydralazine. These drugs are used to treat high blood pressure and heart failure .

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

The compound has been used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives. These derivatives have potential applications in pharmaceuticals and as intermediates in organic synthesis .

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

Pyrimido[4,5-d][1,3]diazin-2-amine has been utilized in synthesizing novel pyrimido[4,5-d]pyrimidine derivatives with various substituents. These derivatives could have multiple applications in drug development and chemical synthesis .

properties

IUPAC Name

pyrimido[4,5-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-6-9-2-4-1-8-3-10-5(4)11-6/h1-3H,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNVBOSLZWOYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=NC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimido[4,5-d][1,3]diazin-2-amine

CAS RN

1314927-80-4
Record name pyrimido[4,5-d][1,3]diazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.